molecular formula C7H12ClF2NO B2818526 1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride CAS No. 2225147-33-9

1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride

Cat. No. B2818526
CAS RN: 2225147-33-9
M. Wt: 199.63
InChI Key: FGGSDVLFEJDGLV-UHFFFAOYSA-N
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Description

1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-879 and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Reaction Methods and Synthesis

One significant area of application involves the reaction of related compounds in the synthesis of heterocyclic compounds. For instance, the reaction of 6-hydroxy-7,7-dicyclopropyl-5-oxaspiro[2.4]heptan-4-one with amines has been utilized for the preparation of 5-(arylamino)tetrahydrofuran-2-ones. This method demonstrates a convenient approach for obtaining open-chain or cyclic compounds depending on the structure of starting materials, highlighting the versatility of spirocyclic compounds in synthetic chemistry (Bessmertnykh et al., 1992).

Drug Discovery and Development

In drug discovery, the structure of spirocyclic compounds similar to 1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride has been explored for their biological activities. For example, compounds based on the azaspiro[2.4]heptane scaffold have been evaluated as JAK1 selective inhibitors. The structural design aimed at optimizing these compounds involved a combination of core scaffolds that showed promising efficacy in preclinical models, showcasing the potential of these compounds in therapeutic applications (Chough et al., 2018).

Antibacterial Activity

The synthesis and evaluation of novel quinolines incorporating the azaspiro[2.4]heptane moiety have demonstrated potent antibacterial activity against various respiratory pathogens. This includes effectiveness against gram-positive and gram-negative bacteria, highlighting the role of spirocyclic amines in the development of new antibiotics for respiratory tract infections (Odagiri et al., 2013).

Diversity-Oriented Synthesis

Spirocyclic compounds are also central to diversity-oriented synthesis strategies, enabling the development of novel chemical libraries. The use of multicomponent condensation reactions to access omega-unsaturated dicyclopropylmethylamines, which are then transformed into various heterocyclic azaspirocycles, underscores the utility of these compounds in generating diverse molecular scaffolds for drug discovery (Wipf et al., 2004).

properties

IUPAC Name

2,2-difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO.ClH/c1-5(10)2-3-11-6(5)4-7(6,8)9;/h2-4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGSDVLFEJDGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC12CC2(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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